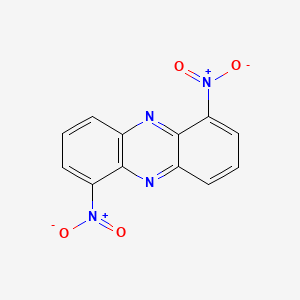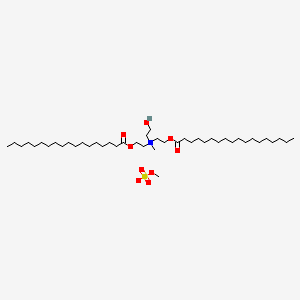![molecular formula C27H22N6O2 B13820192 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] CAS No. 30653-05-5](/img/structure/B13820192.png)
2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used as UV absorbers and stabilizers in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-p-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-compound .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the bis-compound while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzotriazole derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to enhance the stability of materials.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-p-cresol
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is unique due to its bis-structure, which provides enhanced UV absorption and stability compared to its monomeric counterparts. This makes it particularly effective in applications requiring long-term UV protection .
Propriétés
Numéro CAS |
30653-05-5 |
|---|---|
Formule moléculaire |
C27H22N6O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3 |
Clé InChI |
ZDXCWZKQDWCCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

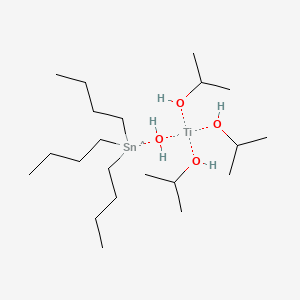
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
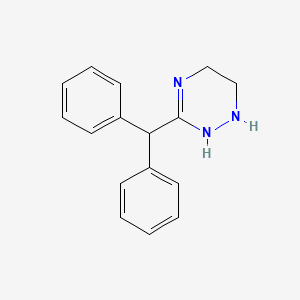
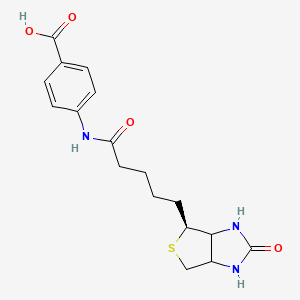
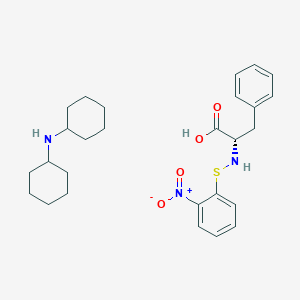

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
